2-Methoxy-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
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Description
2-Methoxy-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone, also known as MPP, is a chemical compound that has been widely used in scientific research. MPP is a small molecule inhibitor that has been shown to have potential therapeutic benefits in various diseases, including cancer.
Scientific Research Applications
- Chemical Synthesis : Researchers have developed various synthetic routes to access this compound. Catalyst-free methods have been explored .
- Spin Transition Compounds : 2-Methoxy-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone has been incorporated into two-dimensional spin-crossover coordination polymers (SCO-CPs) .
- Commercial Drugs : Although not widely known, certain commercially available drugs contain a 1,3-diazole ring (imidazole core). Examples include antihistaminic agents, antiprotozoals, and antiulcer drugs .
Synthetic Routes and Derivatives
Spin-Crossover Coordination Polymers
Industrial and Commercial Applications
properties
IUPAC Name |
2-methoxy-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-17-10-13(16)15-8-5-11(6-9-15)18-12-4-2-3-7-14-12/h2-4,7,11H,5-6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPYJBFGKUPGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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